4-(Benzyl(2-methoxyethyl)amino)butan-1-ol
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Overview
Description
4-(Benzyl(2-methoxyethyl)amino)butan-1-ol is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is characterized by the presence of a benzyl group, a methoxyethyl group, and a butanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol typically involves the reaction of benzylamine with 2-methoxyethanol, followed by the addition of butanal. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(2-methoxyethyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: SOCl2, PBr3, under reflux conditions.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Alkyl halides.
Scientific Research Applications
4-(Benzyl(2-methoxyethyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol
- 4-(Benzyl(2-methoxyethyl)amino)butan-2-ol
- 4-(Benzyl(2-methoxyethyl)amino)butan-3-ol
Uniqueness
4-(Benzyl(2-methoxyethyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, where tailored chemical properties are essential .
Properties
IUPAC Name |
4-[benzyl(2-methoxyethyl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-12-10-15(9-5-6-11-16)13-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHGXAJVOITHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCCO)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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